(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide

Description

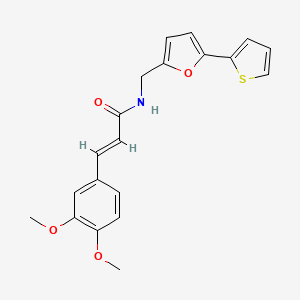

(E)-3-(3,4-Dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a conjugated (E)-configured α,β-unsaturated carbonyl system. The molecule features two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a hybrid heterocyclic system comprising furan and thiophene rings (Figure 1). The furan-thiophene hybrid linker contributes to the compound’s planar geometry and may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-23-16-8-5-14(12-18(16)24-2)6-10-20(22)21-13-15-7-9-17(25-15)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,21,22)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMGXHHIKQQARB-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure features an acrylamide backbone, a dimethoxyphenyl group, and a thiophene-furan moiety, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer effects, based on various studies and predictive models.

Structural Overview

The compound can be represented by the following chemical structure:

This molecular formula indicates that the compound contains multiple functional groups that may interact with biological targets.

Antimicrobial Activity

Research suggests that compounds with similar structural features to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene and furan have shown effectiveness against various pathogens. In vitro studies typically evaluate the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to determine the efficacy of these compounds against bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Strong |

| 10 | 0.25 | Moderate |

These findings indicate that structurally similar compounds can be potent antimicrobial agents, suggesting potential for further exploration of This compound in this domain.

Anticancer Activity

The anticancer potential of this compound is also notable. Similar acrylamide derivatives have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For example, studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through the activation of caspases and other apoptotic factors .

Case Studies

- In Vitro Studies : A study on related acrylamide compounds showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The presence of dimethoxy groups was linked to enhanced activity due to increased lipophilicity and better interaction with cellular targets .

- Predictive Modeling : The use of computational models like PASS (Prediction of Activity Spectra for Substances) has indicated that compounds similar to This compound may exhibit diverse biological activities including anti-inflammatory and antiviral effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics often exhibit significant anticancer properties. For instance, studies have shown that derivatives of acrylamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure suggests potential interactions with key biological targets involved in cancer progression .

Antimicrobial Properties

The incorporation of thiophene and furan rings in the structure may contribute to antimicrobial activity. Compounds containing these heterocycles have been reported to possess broad-spectrum antimicrobial effects against various pathogens, making (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide a candidate for further investigation in this area .

Polymer Chemistry

The acrylamide functional group allows for the polymerization of this compound, potentially leading to the development of new polymeric materials with tailored properties. Such materials could find applications in drug delivery systems, where controlled release of therapeutic agents is crucial .

Sensor Development

Given its unique electronic properties due to the presence of thiophene and furan moieties, this compound could be explored for use in sensor technologies. Organic compounds with such structures are often used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices .

Case Studies

- Anticancer Screening : A study evaluated the anticancer activity of several acrylamide derivatives, including those similar to this compound). Results showed significant inhibition of cancer cell lines at micromolar concentrations, indicating promising therapeutic potential .

- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of thiophene-containing compounds. The findings suggested that such compounds could effectively inhibit bacterial growth, supporting further exploration of this compound's antimicrobial properties .

Comparison with Similar Compounds

Dimethoxyphenyl Derivatives

- (E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide : This phthalimide derivative shares the 3,4-dimethoxyphenyl group but replaces the furan-thiophene hybrid with a phthalimide moiety. It exhibits moderate antifungal activity, attributed to the methoxy groups’ electron-donating effects, which enhance interactions with fungal enzymes .

- (E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one (6g): The 2,3-dimethoxy configuration and thiophene substitution in this compound correlate with antinociceptive activity via calcium channel (CaV2.2) inhibition, highlighting the importance of methoxy positioning .

Heterocyclic Modifications

- DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]: Retains the thiophene-acrylamide core but lacks the dimethoxyphenyl group. DM497 acts as an α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator, demonstrating antinociceptive effects in murine models. The thiophene ring enhances receptor binding affinity compared to furan-containing analogs .

- DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] : Replacing thiophene with furan reduces α7 nAChR potentiation efficacy, indicating that thiophene’s electron-rich sulfur atom improves ligand-receptor interactions .

Key Insight : The target compound’s thiophene-furan hybrid may synergize the pharmacological advantages of both heterocycles—thiophene for receptor binding and furan for metabolic stability.

Functional Group Variations

Acrylamide Linker Modifications

- (E)-2-Cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(3-phenylpropyl)acrylamide: Incorporates a cyano group and dichlorophenyl substituent, redirecting activity toward Dengue/Zika NS2B/NS3 protease inhibition. The electron-withdrawing chlorine atoms contrast with the target compound’s methoxy groups, underscoring how electronic effects dictate target selectivity .

- (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a): Features a morpholine substituent and hydroxymethyl group, enhancing solubility and Sortase A inhibitory activity.

Key Insight: The target compound’s methoxy groups and heterocyclic linker balance antifungal and receptor-binding properties, whereas morpholine or cyano substitutions prioritize enzyme inhibition .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the acrylamide intermediate via condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine (e.g., morpholine derivatives), followed by reduction to yield the amine precursor .

- Step 2 : Reaction of the amine with acryloyl chloride or α-bromoacrylic acid in anhydrous solvents (e.g., THF, DCM) under nitrogen atmosphere. Catalysts like EDCI or pyridinium chlorochromate are used to enhance coupling efficiency .

- Critical Factors : Solvent choice (e.g., DMF for polar intermediates), temperature control (ice-cooling for exothermic steps), and purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) to achieve >95% purity .

- Yield Optimization : Reaction times of 12–24 hours and stoichiometric ratios (1:1.2 for amine:acryloyl chloride) minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Key features include:

- Acrylamide backbone : Doublets at δ 6.3–7.5 ppm (J = 15–16 Hz for trans-configuration) .

- Aromatic protons : Multiplets for 3,4-dimethoxyphenyl (δ 6.8–7.2 ppm) and thiophene/furan moieties (δ 7.0–7.5 ppm) .

- Methoxy groups : Singlets at δ 3.8–3.9 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 426.12) confirm molecular weight .

- IR : Stretching bands at 1650–1680 cm⁻¹ (C=O acrylamide) and 3200–3400 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl and heterocyclic moieties influence biological activity, based on SAR studies?

- Methodological Answer :

- Phenyl Modifications : Replacement of 3,4-dimethoxy groups with electron-withdrawing groups (e.g., nitro, chloro) reduces GABAAR potentiation but enhances antiviral activity (e.g., against Dengue NS2B/NS3 protease) .

- Heterocyclic Moieties : Thiophene substitution (vs. furan) increases α7 nAChR affinity (Emax = 120% at 10 µM) due to enhanced π-π stacking with receptor residues .

- Methylation of Acrylamide Nitrogen : Reduces cytotoxicity (IC50 > 100 µM in HEK293T cells) but diminishes antinociceptive effects in vivo .

- SAR Validation : Use docking simulations (AutoDock Vina) and site-directed mutagenesis to map binding interactions .

Q. What methodologies assess pharmacokinetic properties and in vivo efficacy in disease models?

- Methodological Answer :

- In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS .

- Plasma Protein Binding : Ultrafiltration assays show >90% binding, correlating with prolonged half-life .

- In Vivo Efficacy :

- Antinociceptive Models : Tail-flick test in mice (dose range: 10–50 mg/kg i.p.), with reversal by α7 nAChR antagonists (e.g., methyllycaconitine) confirming target engagement .

- Toxicology : 14-day rat dietary studies (NOAEL = 100 mg/kg/day) .

Q. How can contradictory data regarding the compound’s activity across different assays be systematically resolved?

- Methodological Answer :

- Assay-Specific Variables :

- Cell Lines : HEK293T vs. primary neurons show divergent EC50 values (e.g., 2 µM vs. 8 µM for GABAAR potentiation) due to receptor subunit composition .

- Buffer Conditions : Ionic strength (e.g., 150 mM KCl) reduces apparent potency by 30% in electrophysiology assays .

- Data Reconciliation :

- Meta-Analysis : Use hierarchical clustering of IC50/EC50 values from PubChem (AID 1259351) and independent studies .

- Orthogonal Assays : Confirm antiviral activity with plaque reduction (PRNT50) and protease inhibition (FRET-based) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.